1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid, commonly referred to as Isothiocyanatobenzyl-ethylenediamine-N,N,N',N'-tetraacetic acid, is a bifunctional chelator that plays a significant role in bioconjugation chemistry. This compound is characterized by its ability to selectively bind to primary amines, making it valuable for labeling proteins and other biomolecules. Its chemical structure includes a tetraacetic acid moiety, which enhances its chelating properties.
1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid is classified as a chelating agent. It belongs to a broader category of compounds known as isothiocyanates, which are recognized for their biological activity and potential therapeutic applications. The compound's structure allows it to form stable complexes with metal ions, which is essential in various scientific applications.
The synthesis of 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid typically involves the reaction of ethylenediamine-N,N,N',N'-tetraacetic acid with an isothiocyanate derivative of benzyl chloride. This reaction can be performed under controlled conditions to ensure high yield and purity of the final product.
The synthesis may be conducted in an organic solvent such as dimethyl sulfoxide or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The reaction temperature and time are critical parameters that influence the yield and quality of the product. Purification techniques such as chromatography may be employed to isolate the desired compound from byproducts and unreacted materials.
The molecular formula of 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid is CHNOS, with a molecular weight of approximately 439.44 g/mol . The structure consists of an ethylenediamine backbone with four acetic acid groups and an isothiocyanate group attached to a benzyl ring.
These parameters are essential for understanding the compound's solubility, reactivity, and interaction with biological systems.
1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid participates in various chemical reactions primarily involving metal ion chelation. It can form stable complexes with divalent and trivalent metal ions, such as cadmium(II), lead(II), and others, which are relevant in environmental chemistry and biochemistry .
The chelation process typically involves the coordination of metal ions through the nitrogen atoms of the ethylenediamine moiety and the carboxylate groups from the acetic acid functionalities. This results in a stable chelate complex that can be utilized in various analytical and preparative applications.
The mechanism of action of 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid involves its ability to bind metal ions through multiple coordination sites. Upon binding, it alters the bioavailability of these metals, which can affect biological processes or facilitate their removal from biological systems.
Studies have shown that this compound can effectively chelate heavy metals in aqueous solutions, thus reducing their toxicity and promoting their excretion from biological systems . This property makes it particularly useful in medical applications where heavy metal detoxification is required.
These properties indicate that while the compound has significant utility in scientific research, it must be handled with care due to its irritant nature.
1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid finds applications in several scientific fields:
Bifunctional chelators (BFCs) serve as molecular bridges in radiopharmaceuticals, requiring simultaneous metal coordination capacity and covalent binding functionality. ITCB-EDTA exemplifies this dual functionality through its EDTA-derived polyaminocarboxylate moiety for stable metal complexation (e.g., with diagnostic radionuclides like ⁹⁹ᵐTc or therapeutic isotopes such as ¹⁷⁷Lu) and the aromatic isothiocyanate group for selective conjugation to biomolecules. The isothiocyanate (-N=C=S) group specifically targets primary amines (ε-amino groups of lysine residues or N-termini) in proteins and antibodies under mild alkaline conditions (pH 8.5-9.5), forming stable thiourea linkages without denaturing sensitive biomolecules [1] [6]. This chemoselectivity is paramount for preserving biological activity in antibody-conjugated radiopharmaceuticals like immuno-PET agents.
The EDTA scaffold was strategically modified with a para-substituted benzyl group to spatially separate the isothiocyanate from the chelating core, minimizing steric interference during both metal coordination and bioconjugation. Computational studies suggest this spacer maintains conjugation efficiency while preventing quenching of the chelation sphere by the aromatic ring [4]. Notably, the tetraacetic acid configuration enables rapid radiolabeling kinetics at room temperature – a critical advantage for short-lived isotopes – though its octadentate coordination provides lower thermodynamic stability compared to macrocyclic chelators like DOTA. This makes ITCB-EDTA particularly suitable for in vitro diagnostics and short-duration imaging applications [1] [8].
Table 1: Comparative Analysis of Bifunctional Chelator Architectures
Chelator Property | ITCB-EDTA | p-SCN-Bn-DOTA | DTPA Anhydride |
---|---|---|---|
Coordination Denticity | 8 | 8-9 | 7-8 |
Conjugation Chemistry | Isothiocyanate | Isothiocyanate | Carboxylic anhydride |
Typical Radiolabeling Temp | 25°C | 80-95°C | 25-40°C |
Conjugation Target | Primary amines | Primary amines | Primary amines |
Stability Constant (log K, Ga³⁺) | 20.3 | 25.3 | 22.5 |
Bioconjugation Efficiency | >90% (antibodies) | >85% (antibodies) | Variable hydrolysis |
Incorporating the 4-isothiocyanatobenzyl group onto the ethylenediamine backbone presented significant synthetic challenges, primarily concerning regioselectivity and isothiocyanate stability. Early synthetic routes suffered from thiourea dimerization and hydrolytic degradation of the isothiocyanate moiety during purification. Modern approaches employ a protected intermediate strategy: ethylenediamine is first N-alkylated with p-nitrobenzyl bromide, followed by nitro group reduction to the aniline. The critical isothiocyanate functionality is then installed using thiophosgene (or safer alternatives like 1,1'-thiocarbonyldiimidazole) in buffered aqueous-organic biphasic systems to control exothermicity and pH (optimally pH 9.0-9.5) [1] [6]. Subsequent tetraalkylation with tert-butyl bromoacetate and acidic deprotection yields ITCB-EDTA with >95% functional group preservation.
The benzyl spacer significantly influences both chemical and biological performance. Thermal stability studies reveal that EDTA-functionalized magnetite nanoparticles exhibit a 40.5°C increase in the γ-Fe₂O₃ → α-Fe₂O₃ phase transformation temperature (Tₚ = 573.5°C vs. 533.0°C for bare Fe₃O₄), demonstrating enhanced thermal stabilization through chelation [3]. Kinetic analysis via Friedman isoconversional methods further confirms modified decomposition pathways:
Table 2: Kinetic Parameters for Functionalized vs. Non-Functionalized Iron Oxide Nanoparticles
Sample | Activation Energy (Eα, kJ/mol) | Peak Temp (Tp, °C) | Phase Transformation |
---|---|---|---|
Fe₃O₄ | 142.3 ± 8.7 | 533.0 | γ-Fe₂O₃ → α-Fe₂O₃ |
Fe₃O₄-EDTA | 163.9 ± 10.2 | 573.5 | γ-Fe₂O₃ → α-Fe₂O₃ |
The increased activation energy (163.9 kJ/mol vs. 142.3 kJ/mol) indicates that EDTA chelation alters the oxidation mechanism, likely through surface coordination that impedes oxygen diffusion and lattice rearrangement. This stabilization principle extends to the ITCB-EDTA-biomolecule conjugates, where the benzyl group provides a rigid anchor that minimizes conformational freedom, reducing unwanted aggregation in diagnostic applications [3]. Crucially, the para-substitution pattern optimizes electronic effects, maintaining the isothiocyanate's electrophilicity without excessive susceptibility to hydrolysis – a balance not achieved with ortho- or meta-substituted analogs.
The synthesis of ITCB-EDTA-conjugated biomolecules employs two divergent strategies, each with distinct advantages for specific applications. Solution-phase synthesis remains prevalent for small-molecule conjugates and peptide labeling. This approach involves pre-forming the ITCB-EDTA-metal complex (e.g., with ⁶⁷Ga for stability studies) followed by conjugation with the target molecule in buffered DMF/H₂O mixtures. The method allows direct reaction monitoring via HPLC and UV tracking of the isothiocyanate consumption (λₘₐₓ = 250 nm). However, purification challenges arise when conjugating to complex biomolecules, often requiring size-exclusion chromatography to remove excess chelator and side products [7].
Solid-phase synthesis revolutionizes the production of ITCB-EDTA-peptide conjugates, particularly for complex macrocycles. As demonstrated in the synthesis of urukthapelstatin A analogs, solid-phase methods anchor the peptide to chlorotrityl resin (loading: 0.8-1.2 mmol/g) via its C-terminus. After sequential Fmoc-amino acid coupling (HOBt/DIC activation, 30 min per residue), the fully assembled peptide is selectively cleaved with trifluoroethanol/dichloromethane (1:1) with preservation of side-chain protecting groups. ITCB-EDTA is then conjugated in solution to the N-terminal amine under optimized conditions (pH 8.5, DMF, 4°C, 12h), achieving yields >46% for 20-mer peptides – significantly higher than solution-phase cyclization attempts (<5%) [2] [5].
Critical advantages of solid-phase methodology include:
Table 3: Performance Comparison of Conjugation Methodologies
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Conjugation Yield | 60-75% (small peptides) | 85-95% (small peptides) |
Cycle Time (per residue) | 2-4 hours | 30-45 minutes |
Purification Complexity | High (multiple chromatography steps) | Low (resin washing) |
Maximum Practical Peptide Length | 15 residues | 100+ residues |
Reagent Excess Required | 3-5 fold | 10-50 fold |
Scale-Down Capacity | Limited (µg scale difficult) | Excellent (nmol scale feasible) |
The trade-offs are significant: solid-phase requires specialized equipment and generates substantial solvent waste, while solution-phase offers simpler stoichiometric control for small molecules. Recent hybrid approaches conjugate ITCB-EDTA to resin-bound peptides before cleavage, further minimizing handling losses. This was critical for synthesizing the Ustat A precursor, where cyclization of the linear peptide proved facile (36% yield) compared to failed solution-phase attempts using FDPP or other activating agents [5] [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2